N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 2,4-difluorophenylacetamide moiety and a thiophenylethyl substituent at the N3 position of the pyrimidinone core. Its structure combines a heterocyclic scaffold with fluorinated aromatic groups, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding affinity.
Properties
Molecular Formula |
C20H15F2N3O3S2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H15F2N3O3S2/c21-12-3-4-15(14(22)10-12)23-17(26)11-25-16-6-9-30-18(16)19(27)24(20(25)28)7-5-13-2-1-8-29-13/h1-4,6,8-10H,5,7,11H2,(H,23,26) |
InChI Key |
CDVVCGRQPMEYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Biological Activity
N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A difluorophenyl group,
- A thienopyrimidine core,
- An acetic acid moiety.
This combination suggests potential interactions with biological targets, particularly in the context of cancer therapy and antimicrobial activity.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound were effective against various cancer cell lines. The proposed mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation.
Case Study: Screening for Anticancer Compounds
In a study conducted by Fayad et al. (2019), a library of compounds was screened against multicellular spheroids to identify novel anticancer agents. The results indicated that several thienopyrimidine derivatives demonstrated notable cytotoxicity against cancer cells, suggesting that this compound may possess similar properties .
Antimicrobial Activity
The compound's structure also points to potential antibacterial and antifungal activities. Research has shown that thienopyrimidine derivatives can inhibit the growth of various bacterial strains.
In Vitro Antibacterial Activity
A study published in the Jordan Journal of Chemistry evaluated the antibacterial activity of synthesized thienopyridines and thienopyrimidines using a disk diffusion method. The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Salmonella typhi |
|---|---|---|---|---|
| 4a | 25 µg/ml | 25 µg/ml | ≥200 µg/ml | ≥200 µg/ml |
| 5b | 12.5 µg/ml | 12.5 µg/ml | 25 µg/ml | 50 µg/ml |
| 7b | 6.3 µg/ml | 12.5 µg/ml | 25 µg/ml | 25 µg/ml |
These findings suggest that modifications in the side chains can significantly influence antibacterial potency .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
- Disruption of Cell Membrane Integrity : The compound may affect bacterial cell membranes leading to cell lysis.
- Interference with DNA Synthesis : Thienopyrimidine derivatives often interact with DNA synthesis pathways in both bacterial and cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and available
Key Research Findings
Impact of Fluorination
- 2,4-Difluorophenyl vs. 3,4-Difluorophenyl : The position of fluorine atoms on the phenyl ring influences electronic effects and metabolic stability. Fluorine at the 2,4-positions (as in the target compound) may enhance lipophilicity and membrane permeability compared to 3,4-difluorinated analogs .
- Chlorophenyl vs.
Role of Substituents on the Pyrimidinone Core
- Thiophenylethyl Group : The thiophenylethyl substituent in the target compound introduces a sulfur-containing heterocycle, which may improve binding to enzymes with hydrophobic pockets (e.g., kinases) compared to purely alkyl or benzyl groups (e.g., ethyl or p-tolyl in other analogs) .
- Methyl and Ethyl Groups : Substituents like 5,6-dimethyl or 3-ethyl (CAS 577962-34-6) likely enhance steric stability and reduce oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
